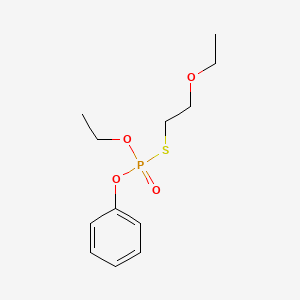
7-Hydroxy-2,10-dimethoxyphenanthrene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hydroxy-2,10-dimethoxyphenanthrene-1,4-dione: is a phenanthrene derivative with the molecular formula C16H12O5 and a molecular weight of 284.26 g/mol . This compound is characterized by its phenanthrene backbone, which is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The presence of hydroxyl and methoxy groups at specific positions on the phenanthrene structure imparts unique chemical and physical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-2,10-dimethoxyphenanthrene-1,4-dione typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable phenanthrene derivative.
Hydroxylation: Introduction of a hydroxyl group at the 7th position using reagents such as or .
Methoxylation: Introduction of methoxy groups at the 2nd and 10th positions using or in the presence of a base like .
Oxidation: Oxidation of the phenanthrene ring to form the quinone structure at the 1st and 4th positions using oxidizing agents like or .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk Reactors: Use of large-scale reactors for the hydroxylation, methoxylation, and oxidation steps.
Purification: Purification of the final product using techniques such as , , or .
Quality Control: Ensuring the purity and quality of the compound through like (High-Performance Liquid Chromatography) and (Nuclear Magnetic Resonance) spectroscopy.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially forming more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to a hydroquinone form.
Common Reagents and Conditions
Oxidation: Reagents like or .
Reduction: Reagents such as or in the presence of a catalyst.
Substitution: Reagents like (chlorine, bromine) or (nitric acid).
Major Products
Oxidation Products: More oxidized quinone derivatives.
Reduction Products: Hydroquinone forms of the compound.
Substitution Products: Various substituted phenanthrene derivatives depending on the reagents used.
科学的研究の応用
7-Hydroxy-2,10-dimethoxyphenanthrene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including and properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of and .
Industry: Utilized in the development of , , and .
作用機序
The mechanism of action of 7-Hydroxy-2,10-dimethoxyphenanthrene-1,4-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with and involved in oxidative stress and inflammation.
類似化合物との比較
Similar Compounds
6,7-Dihydroxy-2,4-dimethoxyphenanthrene: Another phenanthrene derivative with similar hydroxyl and methoxy substitutions.
4,7-Dihydroxy-2-methoxy-9,10-dihydrophenanthrene: A related compound with hydroxyl and methoxy groups at different positions.
Uniqueness
7-Hydroxy-2,10-dimethoxyphenanthrene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
特性
CAS番号 |
920973-44-0 |
|---|---|
分子式 |
C16H12O5 |
分子量 |
284.26 g/mol |
IUPAC名 |
7-hydroxy-2,10-dimethoxyphenanthrene-1,4-dione |
InChI |
InChI=1S/C16H12O5/c1-20-12-6-8-5-9(17)3-4-10(8)14-11(18)7-13(21-2)16(19)15(12)14/h3-7,17H,1-2H3 |
InChIキー |
UMYDYFQCGMGFKL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=O)C2=C3C=CC(=CC3=CC(=C2C1=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-5-methylfuran-2-carboxamide](/img/structure/B14173688.png)
![1-(3-Chloro-4-fluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14173697.png)
![1H-Imidazole-5-methanamine, 1-[(3-amino[1,1'-biphenyl]-4-yl)methyl]-N-[6-(2-benzothiazolyl)[1,1'-biphenyl]-3-yl]-](/img/structure/B14173705.png)
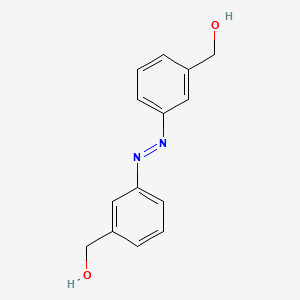
![N-[1-(Dimethylamino)ethylidene]phosphoramidic difluoride](/img/structure/B14173715.png)
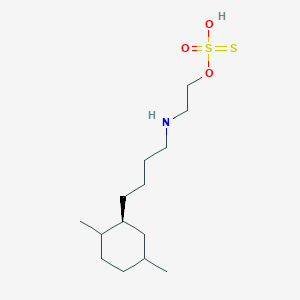
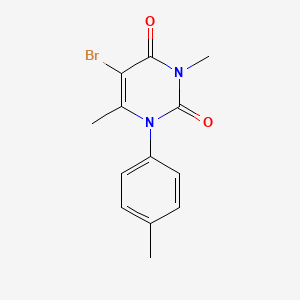
![Bis(phenylethynyl)bis[2-(phenylethynyl)phenyl]silane](/img/structure/B14173742.png)
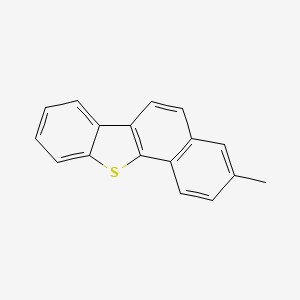
![9-Ethyl-N-[6-(2-methoxyphenyl)pyrimidin-4-YL]-9H-carbazol-3-amine](/img/structure/B14173753.png)
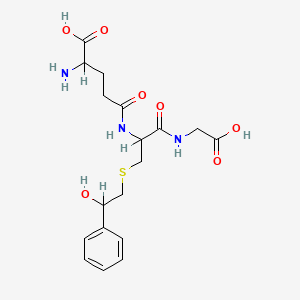
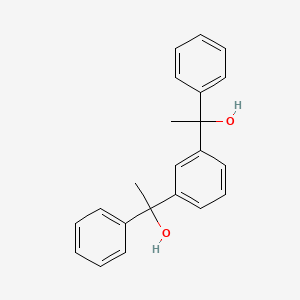
![8-Bromo-1-methyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14173780.png)
